molecular formula C17H18Cl2N2O2 B1385049 N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020056-45-4

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B1385049
CAS RN: 1020056-45-4
M. Wt: 353.2 g/mol
InChI Key: HWDSKZITBHQMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as MK-801, is a synthetic, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a member of a class of drugs known as dissociative anesthetics, which have been used clinically for a variety of purposes. MK-801 is a widely studied drug due to its ability to modulate the activity of the NMDA receptor and its potential applications in both scientific research and clinical practice.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide derivatives have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are significant in the context of diabetes treatment. These compounds have shown potent inhibitory activity against DPP-IV, and certain derivatives have effectively reduced blood glucose levels in oral glucose tolerance tests (Nitta et al., 2012); (Nitta et al., 2008).

Lipoxygenase Inhibition

Another aspect of these compounds' scientific applications is their role as lipoxygenase inhibitors. Derivatives of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide have shown moderate activity against the lipoxygenase enzyme, which is relevant in the context of inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).

Tyrosinase and Melanin Inhibition

In the context of skin pigmentation, certain derivatives of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide have been synthesized and evaluated for their potential as tyrosinase and melanin inhibitors. This research has implications in the development of treatments for conditions like hyperpigmentation and melasma (Raza et al., 2019).

Matrix Metalloproteinase Inhibitors for Imaging

Some fluorinated derivatives of N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide have been synthesized as matrix metalloproteinase inhibitors (MMPIs). These compounds are particularly interesting for their potential in the in vivo imaging of MMPs using positron emission tomography (PET), which is significant in diagnosing various pathological processes (Wagner et al., 2007).

Synthesis and Bioactivity

The synthesis and biological properties of basic N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide derivatives have been studied. These compounds have displayed various biological activities, including local anesthetic properties, which can be valuable in medical applications (Saxena et al., 1984).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-11-14(20)4-2-5-15(11)21-17(22)6-3-9-23-16-8-7-12(18)10-13(16)19/h2,4-5,7-8,10H,3,6,9,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDSKZITBHQMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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